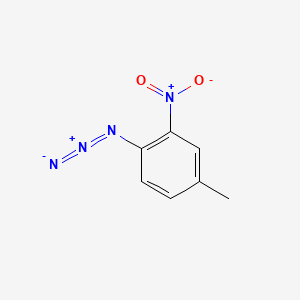

4-Methyl-2-nitrophenyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

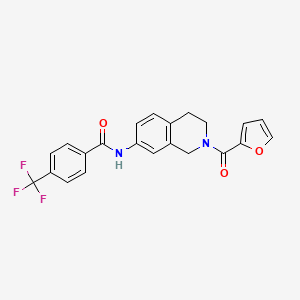

4-Methyl-2-nitrophenyl azide (4-MNP) is an organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of synthetic processes and has been used in many scientific research studies. 4-MNP is known for its high reactivity and has been used in a number of applications, including the synthesis of polymers, polypeptides, and other compounds. 4-MNP is also used in the synthesis of polymers and polypeptides, and in the production of biocatalysts, such as enzymes.

科学的研究の応用

Synthesis of Various Heterocycles

Azides, including 1-azido-4-methyl-2-nitrobenzene, are used in the synthesis of various heterocycles. They participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Cross-Linkers in Material Sciences

Organic azides, such as 4-Methyl-2-nitrophenyl azide, are used as cross-linkers in material sciences. They react with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds. This property is utilized in altering the physical properties of polymers and boosting efficiencies of polymer-based devices .

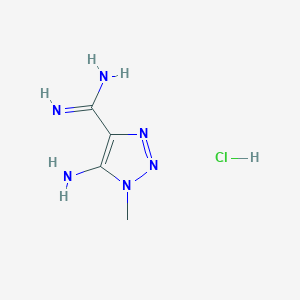

Synthesis of 1,2,3-Triazoles

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Use in Organic Synthesis

1-Azido-4-methyl-2-nitrobenzene exhibits high perplexity due to its complex molecular structure. Its diverse applications include organic synthesis, materials science, and biomedical research.

Synthesis of Hydrazine Derivatives

1-Azido-4-methyl-2-nitrobenzene can be used in the synthesis of hydrazine derivatives. For example, it can react with N-phenylhydrazinecarbothioamide to form a hydrazine derivative .

Photo-activatable Reactive Chemical Groups

Organic azides, including 4-Methyl-2-nitrophenyl azide, are used as photo-activatable reactive chemical groups in reagents for labeling and crosslinking proteins and biomolecules .

特性

IUPAC Name |

1-azido-4-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBBGEGMFYCHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-nitrophenyl azide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)

![N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2392135.png)

![2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2392141.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2392146.png)

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2392147.png)